3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester moiety and a tertiary amine side chain. This structure includes a pyrrolidine ring substituted with a methyl group linked to an isopropylamino-ethylamine chain.
The compound is listed as a discontinued product in CymitQuimica’s catalog (Ref: 10-F081062), suggesting challenges in synthesis, stability, or commercial demand . Its synthesis likely involves multi-step reactions, such as coupling of protected amino acids with activated esters, similar to methods described for analogs (e.g., diazocarbonyl insertion or acetylation strategies) .
Properties
IUPAC Name |
benzyl 3-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)20(11-9-19)12-17-8-10-21(13-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRGEWDXNMEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an amino group and a benzyl ester moiety. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Central to the compound's structure |
| Amino Group | Contributes to interaction with biological targets |
| Benzyl Ester | Enhances lipophilicity and bioavailability |
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit diverse biological activities including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
- Anti-inflammatory Properties : The compound's structural similarity to known anti-inflammatory agents suggests potential COX inhibition. In vitro studies have reported IC50 values indicating effective suppression of COX-2 activity, a key enzyme in inflammatory pathways .
- Neuroprotective Effects : Some derivatives have shown promise in targeting neurodegenerative disorders by modulating neurotransmitter receptors, particularly in the context of glutamate signaling .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways associated with pain and inflammation.
- Enzyme Inhibition : The inhibition of COX enzymes can reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
- Cell Cycle Interference : Anticancer effects may arise from disrupting cell cycle progression in malignant cells.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of several pyrrolidine derivatives, including our compound of interest, demonstrated significant inhibition of cell growth in human cancer cell lines. The study reported IC50 values ranging from 10 µM to 30 µM across different cell types, indicating a promising therapeutic index for further development .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, administration of a related pyrrolidine derivative resulted in a marked reduction in paw edema compared to control groups. The results indicated an ED50 value comparable to standard anti-inflammatory drugs like indomethacin .
Scientific Research Applications
Pharmaceutical Applications
- Drug Development :
- Neurotransmitter Modulation :
- Chemokine Receptor Modulation :
Biochemical Research Applications
-
Enzyme Inhibition Studies :
- The compound’s ability to act as a competitive inhibitor for certain enzymes can be explored in biochemical assays. Such studies are essential for understanding metabolic pathways and developing targeted therapies for metabolic disorders.
- Synthesis of Peptide Analogues :
Case Study 1: Neuropharmacological Effects
A study conducted on similar pyrrolidine derivatives demonstrated their effectiveness in modulating serotonin levels in animal models, suggesting potential applications in treating depression and anxiety disorders. The structural modifications akin to those in 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester were pivotal in enhancing bioactivity.
Case Study 2: Chemokine Receptor Interaction
Research involving the synthesis of chemokine receptor modulators has highlighted the role of pyrrolidine compounds in regulating immune responses. Compounds structurally related to the target compound have shown promise in preclinical trials for conditions such as rheumatoid arthritis and multiple sclerosis.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Drug Development | Precursor for new pharmacological agents | Enhanced therapeutic efficacy |
| Neurotransmitter Modulation | Interaction with serotonin/dopamine receptors | Treatment options for mood disorders |
| Enzyme Inhibition | Competitive inhibition studies | Insights into metabolic pathways |
| Chemokine Modulation | Modulation of immune responses | Therapeutic strategies for autoimmune diseases |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Findings
Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to increased ring flexibility . Phosphinoyl-substituted pyrrolidine analogs () demonstrate potent ACE2 inhibition (IC₅₀: 0.0003 µM), highlighting the impact of electron-withdrawing groups on enzyme binding .
Side-Chain Modifications Replacement of isopropylamine with ethylamine () reduces steric bulk, which may affect interactions with hydrophobic enzyme pockets. This is critical in designing protease inhibitors where side-chain topology dictates selectivity . The 2-aminoethyl group in the target compound could enhance hydrogen-bonding capacity compared to simpler alkylamine analogs (e.g., 2-(isopropylamino-methyl) derivative in ) .
Biological Activity Antimalarial pyrrolidine-1-carboxylic acid benzyl esters (e.g., compounds 17 and 18 in ) show moderate activity (IC₅₀: ~100 µM), comparable to artemisinin derivatives. Their efficacy is attributed to cysteine protease inhibition, a mechanism likely shared by the target compound . ACE2 inhibitors with phosphinoyl groups () achieve nanomolar potency, suggesting that introducing charged or polar substituents could enhance the target compound’s activity .
Synthetic Accessibility Analogs like 2-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester () are synthesized via palladium-catalyzed coupling, yielding high purity (88–95%) . The target compound’s synthesis may require similar strategies but with additional protection/deprotection steps for the aminoethyl group .
Commercial and Research Viability
- Multiple analogs (e.g., –15) are discontinued, indicating challenges in scalability or stability. This underscores the need for optimized synthetic routes or functional group modifications to improve viability .
Q & A
Q. What are the critical steps in synthesizing 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Key Steps :
- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (1:1) to reduce imine intermediates, as demonstrated in analogous pyrrolidine ester syntheses .
- Protection/Deprotection : Employ benzyl esters for carboxylate protection, which can be selectively removed via hydrogenolysis .
- Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions in pyrrolidine derivatives.
- Stoichiometry : Maintain a 4:1 molar ratio of NaBH3CN to substrate to ensure complete reduction of imine bonds .
- Temperature : Conduct reactions at 0–5°C to minimize side reactions in amine-rich environments .
Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) mobile phase to separate epimers, as minor chromatographic condition adjustments (e.g., pH or temperature) can resolve co-eluting stereoisomers .
- NMR Spectroscopy :
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay-Specific Variables :
- Membrane Permeability : Test compound solubility in PBS vs. DMSO to account for vehicle-induced activity discrepancies.
- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates, which may explain variability in cell-based vs. in vivo models .
- Structural Analogues : Compare activity with related angiotensin-converting enzyme inhibitors (e.g., phosphinoyl-pyrrolidine benzyl esters) to isolate pharmacophore contributions .
Q. What advanced purification strategies are recommended for isolating trace impurities or diastereomers from this compound?
Methodological Answer:
- Multi-Dimensional Chromatography :
- Crystallization : Use chiral resolving agents (e.g., L-tartaric acid) to induce selective crystallization of the target stereoisomer .
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
Methodological Answer:
- Docking Studies :
- Software : Use Schrödinger Maestro to model interactions between the pyrrolidine core and enzyme active sites (e.g., cysteine proteases or ACE2) .
- Pharmacophore Mapping : Prioritize modifications to the isopropyl-amino group, which shows high torsional flexibility in MD simulations .
- QSAR Analysis : Correlate logP values of benzyl ester derivatives with in vitro IC50 data to predict bioavailability .
Q. What experimental protocols mitigate risks of ester hydrolysis during long-term stability studies?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –80°C in anhydrous DMSO to prevent hydrolysis.
- Desiccants : Include silica gel packs in vials to maintain low humidity .
- Stability Monitoring :
Q. How do researchers validate the role of the 2-aminoethyl group in modulating compound reactivity or toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Analog Synthesis : Replace the 2-aminoethyl group with methyl or acetylated variants and compare cytotoxicity in HEK293 cells .
- Chelation Studies : Use ICP-MS to assess metal-binding capacity (e.g., Zn²⁺ or Cu²⁺), which may influence oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
